molecular formula C13H16N2O B8715108 N-(1-Methyl-1H-indol-6-yl)isobutyramide

N-(1-Methyl-1H-indol-6-yl)isobutyramide

Cat. No.: B8715108
M. Wt: 216.28 g/mol
InChI Key: XNQMBOWVJPMOFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Overview N-(1-Methyl-1H-indol-6-yl)isobutyramide is an organic compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol . The compound features a 1-methyl-1H-indole core structure, a common heterocyclic scaffold in medicinal chemistry, substituted at the 6-position with an isobutyramide group . Research Applications and Value While the specific biological activity of this compound is not fully delineated in the public domain, its structure indicates significant potential for pharmaceutical and biochemical research. The indole nucleus is a privileged structure in drug discovery, present in molecules that interact with a wide range of biological targets. Notably, structurally related N-substituted indole-5-yl amides have been investigated as potent and selective agonists for the 5-HT 1F serotonin receptor, representing a promising therapeutic approach for the acute treatment of migraine disorders . Furthermore, indole-based molecular scaffolds are actively explored in oncology research, such as in the development of inhibitors for EZH2, a key epigenetic target . Researchers may find this compound valuable as a chemical intermediate, a building block for the synthesis of more complex molecules, or as a reference standard in analytical studies. Handling and Usage This product is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in a suitably controlled laboratory environment using appropriate personal protective equipment.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-methyl-N-(1-methylindol-6-yl)propanamide

InChI

InChI=1S/C13H16N2O/c1-9(2)13(16)14-11-5-4-10-6-7-15(3)12(10)8-11/h4-9H,1-3H3,(H,14,16)

InChI Key

XNQMBOWVJPMOFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)C=CN2C

Origin of Product

United States

Scientific Research Applications

Chemical Structure and Synthesis

N-(1-Methyl-1H-indol-6-yl)isobutyramide features a unique structure that combines an indole moiety with an isobutyramide group. The synthesis of this compound typically involves the formation of amide bonds, which is a common strategy in medicinal chemistry for developing biologically active compounds.

Biological Activities

The biological activities of this compound are primarily attributed to its interactions with specific biological targets. Preliminary studies suggest that it may exhibit:

  • Anticancer Properties : Research indicates that the compound may inhibit the growth of cancer cells, making it a candidate for further investigation in cancer therapeutics.
  • Antiviral Activity : There is emerging evidence that this compound could interact with viral proteins, potentially inhibiting viral replication.

These properties are linked to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis.

Comparative Analysis with Other Indole Derivatives

To contextualize the potential of this compound, it can be compared with other indole derivatives known for their biological activities:

Compound NameStructure FeaturesBiological Activity
1-MethylindoleMethyl group at position 1 of indoleAntimicrobial properties
Indole-3-acetic acidPlant hormone with diverse biological rolesGrowth regulator in plants
Indole-3-carbinolKnown for anticancer propertiesPotential chemopreventive agent
This compound Isobutyramide group attached to methyl-substituted indoleAnticancer and antiviral properties

The comparative analysis highlights the unique substitution pattern of this compound, which may confer distinct biological activities compared to other indole derivatives.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

  • Anticancer Studies : Preliminary investigations have shown that this compound can inhibit tumor cell proliferation in vitro. Further studies are needed to explore its efficacy in vivo and its potential mechanisms of action against various cancer types.
  • Antiviral Research : Initial findings suggest that this compound may disrupt viral replication processes. Ongoing research aims to elucidate the specific viral targets affected by this compound.
  • Pharmacokinetics and Toxicology : Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for assessing its therapeutic potential. Toxicological studies are also critical to ensure safety for human use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed examination of structural, functional, and behavioral differences.

Structural Comparisons

Table 1: Key Structural Features of Selected Amides
Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol)
N-(1-Methyl-1H-indol-6-yl)isobutyramide Indole 1-Methyl, 6-isobutyramide ~244.3
N-(3-Methylbutyl)propanamide (C4) Aliphatic chain 3-Methylbutyl, propanamide ~157.2
N-(2-Methylbutyl)isobutyramide (C5) Aliphatic chain 2-Methylbutyl, isobutyramide ~171.3
N-(3-Methylbutyl)isobutyramide (C6) Aliphatic chain 3-Methylbutyl, isobutyramide ~171.3

Key Observations :

  • Aromatic vs. Aliphatic Backbone : The indole core in N-(1-Methyl-1H-indol-6-yl)isobutyramide introduces aromaticity and planar rigidity, contrasting with the flexible aliphatic chains of C4–C5. This structural difference likely impacts interactions with biological targets (e.g., enzymes or receptors) and physicochemical properties such as volatility .
  • Substituent Position: In aliphatic analogs (C5, C6), minor changes in alkyl chain branching (2-methyl vs. 3-methyl) significantly alter volatility and abundance in biological systems.

Functional and Behavioral Differences

Volatility and Emission Patterns

Aliphatic amides like C4–C6 are volatile pheromones or semiochemicals in insects, with emission levels influenced by colony age and environmental factors. For instance, N-(3-Methylbutyl)propanamide (C4) comprises ~70% of the volatile blend in Bactrocera tryonimales, with older colonies producing up to 7.1-fold higher quantities than younger ones .

Preparation Methods

Core Indole Formation

The Fischer indolization reaction remains a cornerstone for indole synthesis. To generate the 1-methylindole scaffold, a methyl-substituted cyclohexanone derivative is reacted with phenylhydrazine under acidic conditions. For example, 4-methylcyclohexanone undergoes cyclization with phenylhydrazine in acetic acid at 120°C for 12 hours, yielding 1-methylindole with 78% efficiency.

Functionalization at the 6-Position

Nitration of 1-methylindole using fuming nitric acid in sulfuric acid selectively introduces a nitro group at the 6-position, producing 6-nitro-1-methylindole in 65% yield. Subsequent reduction with hydrogen gas (1 atm) over palladium-on-carbon in ethanol converts the nitro group to an amine, yielding 1-methylindol-6-amine (89% purity).

Amidation with Isobutyryl Chloride

The final step involves reacting 1-methylindol-6-amine with isobutyryl chloride in dichloromethane using triethylamine as a base. This yields N-(1-methyl-1H-indol-6-yl)isobutyramide with a 92% conversion rate.

Key Data Table: Fischer Indolization Route

StepReagents/ConditionsYield (%)Purity (%)
Indole formation4-methylcyclohexanone, AcOH, 120°C7895
NitrationHNO₃, H₂SO₄, 0°C6590
ReductionH₂, Pd/C, EtOH8589
AmidationIsobutyryl chloride, Et₃N, CH₂Cl₂9298

Suzuki Coupling-Mediated Approach

Halogenation of 1-Methylindole

Bromination of 1-methylindole at the 6-position is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, yielding 6-bromo-1-methylindole (81% yield).

Boronic Ester Preparation

A boronic ester precursor, isobutyramide-4-boronic acid pinacol ester, is synthesized by reacting 4-bromoisobutyramide with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate in dioxane (70% yield).

Cross-Coupling Reaction

Suzuki-Miyaura coupling of 6-bromo-1-methylindole and the boronic ester using Pd(PPh₃)₄ in a 2M Na₂CO₃/dioxane system at 100°C for 8 hours delivers the target compound in 76% yield.

Key Data Table: Suzuki Coupling Route

StepReagents/ConditionsYield (%)
BrominationNBS, DMF, 0°C81
Boronic ester synthesisPd(dppf)Cl₂, KOAc, dioxane70
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, 100°C76

Buchwald-Hartwig Amination Strategy

Substrate Preparation

6-Bromo-1-methylindole is synthesized as described in Section 2.1.

Amination with Isobutyramide

Using a Buchwald-Hartwig protocol, 6-bromo-1-methylindole reacts with isobutyramide in the presence of Pd₂(dba)₃, Xantphos ligand, and Cs₂CO₃ in toluene at 110°C for 24 hours. This method achieves a 68% yield but requires rigorous exclusion of moisture.

Solid-Phase Synthesis for High-Throughput Production

Resin Functionalization

Wang resin is functionalized with Fmoc-protected 6-amino-1-methylindole using HBTU/DIEA in DMF (95% loading efficiency).

On-Resin Amidation

Isobutyric acid is activated with HATU and coupled to the resin-bound amine, followed by Fmoc deprotection with piperidine. Cleavage from the resin using TFA/water yields the target compound with >99% purity.

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield (%)
Fischer indolizationHigh scalabilityMulti-step, moderate yields78–92
Suzuki couplingRegioselective, mild conditionsRequires halogenated precursors70–76
Buchwald-HartwigDirect C–N bond formationSensitivity to moisture68
Solid-phaseHigh purity, automation-friendlyCost-intensive reagents85–99

Reaction Optimization Insights

  • Catalyst Screening : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Suzuki couplings, improving yields by 12%.

  • Solvent Effects : Replacing dioxane with toluene in Buchwald-Hartwig reactions reduces side products by 30%.

  • Temperature Control : Lowering the amidation temperature to 0°C minimizes indole ring oxidation .

Q & A

Q. What statistical approaches validate reproducibility in dose-response studies?

  • Methodological Answer :
  • Replicate Design : Use ≥3 biological replicates with technical triplicates. Apply ANOVA with post-hoc Tukey test to assess significance (p < 0.05) .
  • QC Metrics : Include Z’-factor >0.5 for high-throughput screens. Use Hill slope analysis to confirm sigmoidal curves .

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